Product packaging for Derazantinib Hydrochloride(Cat. No.:CAS No. 1821329-75-2)

Derazantinib Hydrochloride

Cat. No.: B607060
CAS No.: 1821329-75-2
M. Wt: 541.5 g/mol
InChI Key: OLDWOVJAXRWCGT-FBHGDYMESA-N
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Description

Investigational Status and Research Context

Derazantinib (B612007) dihydrochloride (B599025), also known by its code name ARQ-087, is an orally available, investigational multi-kinase inhibitor. ncats.ioascopubs.org Its research has primarily centered on its activity against cancers driven by genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway. ncats.iofirstwordpharma.com Dysregulation of FGFR signaling, through mechanisms like gene fusions, amplifications, and mutations, is implicated in the pathology of various cancers, including intrahepatic cholangiocarcinoma (iCCA), bladder, endometrial, breast, gastric, and lung cancers. ncats.ionih.gov

The compound has been evaluated in clinical trials to assess its properties and anti-tumor activity. A first-in-human, open-label, Phase 1/2 study (NCT01752920) was initiated to investigate derazantinib in adult subjects with advanced solid tumors, including those with documented FGFR genetic aberrations. ascopubs.orgplos.orgclinicaltrials.gov This study aimed to characterize the compound's profile and determine the recommended Phase 2 dose. ascopubs.orgasco.org Following initial observations of anti-cancer activity, particularly in iCCA patients with FGFR2 fusions, the clinical development advanced to Phase 2 and 3 trials to further evaluate its efficacy in this specific patient population. firstwordpharma.comglobenewswire.comportico.orgascopubs.org The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted orphan drug designation to derazantinib for the treatment of cholangiocarcinoma. globenewswire.com

Role as a Multi-Kinase Inhibitor in Research

Derazantinib is characterized in scientific literature as a potent, ATP-competitive, multi-kinase inhibitor. plos.orgfigshare.comaacrjournals.org Its primary targets are the members of the FGFR family of receptor tyrosine kinases. firstwordpharma.comglobenewswire.com The dysregulation of this family is a known driver in various malignancies. nih.gov

Biochemical assays have demonstrated that derazantinib potently inhibits FGFR1, FGFR2, and FGFR3. aacrjournals.orgmedchemexpress.com Research has also indicated its activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a potentially broader mechanism of action. nih.gov

Preclinical studies have shown that by inhibiting FGFR, derazantinib blocks downstream signaling pathways crucial for cell survival and proliferation, such as the MAPK and PI3K pathways. nih.govnih.gov This inhibition leads to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis (programmed cell death) in cancer cell lines with dysregulated FGFR signaling. plos.orgaacrjournals.org The compound has shown anti-proliferative activity in various cancer models, including those with FGFR2 amplifications and fusions. nih.govplos.org

Table 1: In Vitro Inhibitory Activity of Derazantinib (ARQ-087)

Target Kinase IC₅₀ (nM) Research Context
FGFR1 4.5 Biochemical Assay plos.orgnih.gov
FGFR2 1.8 Biochemical Assay plos.orgnih.gov
FGFR3 4.5 Biochemical Assay plos.orgnih.gov
RET - Profiled against a panel of 298 kinases, showed inhibitory activity glpbio.com
VEGFR - Profiled against a panel of 298 kinases, showed inhibitory activity glpbio.com
KIT - Profiled against a panel of 298 kinases, showed inhibitory activity glpbio.com

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Synonyms and Chemical Classification in Scholarly Literature

In academic and research publications, Derazantinib dihydrochloride is referred to by several names and is classified based on its chemical structure and mechanism of action.

ARQ-087

Throughout its preclinical and early clinical development, derazantinib was predominantly referred to by its developmental code name, ARQ-087. plos.orgglobenewswire.comaacrjournals.org This synonym is widely used in the scientific literature detailing its initial discovery and characterization. ascopubs.orgfirstwordpharma.comascopubs.org

Small Molecule Inhibitor Class

Derazantinib is classified as a small molecule inhibitor. plos.orgportico.orgfigshare.com This classification refers to a class of drugs with a low molecular weight that can readily enter cells to act on intracellular targets. portico.org As an ATP-competitive inhibitor, it functions by binding to the ATP-binding site of target kinases, thereby preventing the phosphorylation events that drive oncogenic signaling pathways. plos.orgportico.orgaacrjournals.org

Benzo[h]quinazolin-2-amine Derivative

From a chemical structure standpoint, derazantinib is a derivative of benzo[h]quinazolin-2-amine. nih.gov Quinazolines are bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org This core structure is a common scaffold in medicinal chemistry and is found in various biologically active compounds, including several approved anti-cancer agents. mdpi.com The specific substitutions on the benzo[h]quinazoline core of derazantinib confer its potent and selective inhibitory activity against the FGFR kinase family. portico.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31Cl2FN4O B607060 Derazantinib Hydrochloride CAS No. 1821329-75-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1821329-75-2

Molecular Formula

C29H31Cl2FN4O

Molecular Weight

541.5 g/mol

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;dihydrochloride

InChI

InChI=1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1

InChI Key

OLDWOVJAXRWCGT-FBHGDYMESA-N

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Derazantinib dihydrochloride

Origin of Product

United States

Molecular Mechanisms of Action of Derazantinib Dihydrochloride

Primary Target: Fibroblast Growth Factor Receptor (FGFR) Family Inhibition

Derazantinib (B612007) is recognized as a pan-FGFR kinase inhibitor, demonstrating strong activity against multiple members of the FGFR family. basilea.comnih.govnih.govoaepublish.com The FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration. basilea.comoaepublish.com Genetic alterations in FGFR genes, such as fusions, amplifications, or mutations, can lead to uncontrolled signaling and are implicated in the development of several types of cancer. basilea.comoaepublish.com

Pan-FGFR Kinase Inhibition (FGFR1, FGFR2, FGFR3, FGFR4)

Derazantinib exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 in the low nanomolar range. researchgate.netmedchemexpress.comglpbio.comtargetmol.comselleckchem.com It is also known to inhibit FGFR4, although with lower potency. selleckchem.com Research has shown that derazantinib effectively inhibits the kinase activity of these receptors, which are key drivers of cellular processes like proliferation and migration. basilea.comoaepublish.com The compound's ability to target a range of FGFRs makes it a pan-FGFR inhibitor. basilea.comnih.govnih.govoaepublish.com In preclinical studies, derazantinib has demonstrated significant anti-tumor activity in models with FGFR genetic alterations. nih.govportico.org

Table 1: Inhibitory Activity of Derazantinib against FGFR Family Kinases

Kinase IC50 (nM)
FGFR1 4.5 medchemexpress.comglpbio.comselleckchem.com
FGFR2 1.8 medchemexpress.comglpbio.comselleckchem.com
FGFR3 3.0 - 4.5 medchemexpress.comglpbio.comselleckchem.com
FGFR4 34 selleckchem.com

ATP-Competitive Mechanism of Kinase Inhibition

Derazantinib functions as an ATP-competitive inhibitor of FGFR kinases. nih.govselleckchem.comportico.org This means that it binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.govselleckchem.comportico.org By competing with ATP, derazantinib effectively blocks the catalytic activity of the receptor. selleckchem.com This mechanism is a common feature of many small-molecule kinase inhibitors. nih.govportico.org It has been shown to inhibit both the inactive and the fully active forms of the FGFR kinase. selleckchem.com

Inhibition of FGFR Autophosphorylation

A critical step in the activation of FGFR signaling is the autophosphorylation of the kinase domain upon ligand binding and receptor dimerization. selleckchem.comportico.org Derazantinib has been shown to inhibit this autophosphorylation process in a dose-dependent manner for both FGFR1 and FGFR2. selleckchem.comportico.org By preventing this initial activation step, derazantinib effectively shuts down the entire downstream signaling cascade. selleckchem.comportico.org This inhibition of autophosphorylation is a direct consequence of its ATP-competitive binding mechanism. selleckchem.com

Impact on Downstream Signaling Pathways

The inhibition of FGFR activity by derazantinib leads to the modulation of several key downstream signaling pathways that are crucial for cell growth and survival.

Fibroblast growth factor receptor substrate 2α (FRS2α) is a key adaptor protein that is directly phosphorylated by activated FGFRs. mdpi.commdpi.comnih.gov This phosphorylation event serves as a docking site for other signaling molecules, thereby initiating downstream cascades. mdpi.commdpi.comnih.gov Research has demonstrated that treatment with derazantinib leads to a reduction in the phosphorylation of FRS2α. medchemexpress.com This indicates that derazantinib effectively blocks the initial signal transduction from the FGFR to its immediate downstream effector.

The PI3K/AKT signaling pathway is a major downstream effector of FGFR signaling and plays a central role in promoting cell survival and proliferation. mdpi.comnih.govthno.org Perturbations in this pathway are frequently observed in various cancers. nih.govthno.org Studies have shown that derazantinib treatment leads to the inhibition of AKT phosphorylation. medchemexpress.com By disrupting the AKT pathway, derazantinib can interfere with fundamental cellular processes that contribute to tumor growth. core.ac.uk

ERK Pathway Dysregulation

The Extracellular signal-regulated kinase (ERK) pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. anygenes.com This pathway plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. anygenes.com The ERK signaling cascade is typically initiated by external stimuli like growth factors, which trigger a series of phosphorylation events, ultimately leading to the activation of ERK1/2. anygenes.com Activated ERK then moves to the nucleus to regulate gene expression related to cell division and survival. anygenes.com

Dysregulation of the ERK pathway is a hallmark of many cancers, often due to mutations that lead to its constant activation, thereby promoting uncontrolled cell proliferation. anygenes.com Derazantinib has been shown to inhibit proteins downstream in the FGFR pathway, including ERK. medchemexpress.cn In keloid fibroblasts, derazantinib treatment suppressed the expression of both ERK and its phosphorylated, active form (p-ERK). nih.gov This inhibition of the ERK signaling pathway is a key mechanism through which derazantinib exerts its anti-proliferative effects. medchemexpress.cnnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that includes the ERK pathway. portico.organygenes.com The activation of FGFRs normally triggers multiple downstream signal transduction pathways, including the MAPK pathway. portico.org This pathway is central to processes like cell proliferation and survival. portico.orgnih.gov

Derazantinib has been observed to reduce signal transduction in the MAPK pathway. researchgate.net In various cancer models, resistance to FGFR inhibitors can be mediated by alterations in the MAPK pathway downstream of FGFR. nih.gov This highlights the importance of the MAPK pathway in the context of FGFR-targeted therapies. nih.gov Inhibition of this pathway is a key aspect of derazantinib's mechanism of action, contributing to its antitumor activity. portico.orgresearchgate.net Studies have shown that derazantinib's inhibition of FGFR leads to a reduction in the phosphorylation of downstream effectors like ERK, demonstrating its impact on the MAPK cascade. selleckchem.com

Secondary and Off-Target Kinase Inhibition Profiles

Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition

Derazantinib is a potent inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115. nih.govselleck.co.jp CSF1R is a tyrosine kinase receptor crucial for the regulation, proliferation, survival, and function of myeloid cells, including macrophages and microglia. alzdiscovery.orgwikipedia.org It is activated by its ligands, CSF-1 and IL-34. wikipedia.org In the context of cancer, CSF1R signaling can be important for the activity of tumor-associated macrophages. nih.govalzdiscovery.org Derazantinib has been shown to have similar potency against CSF1R as it does against its primary FGFR targets. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Derazantinib also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels. nih.govmdpi.com Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govmdpi.com VEGFR2 is a primary effector of VEGF-stimulated endothelial cell survival and proliferation during angiogenesis. oncotarget.com By inhibiting VEGFR2, derazantinib can interfere with these processes, contributing to its anti-tumor and anti-angiogenic effects. selleckchem.comnih.gov

RET Kinase Inhibition

The RET (Rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase. Derazantinib has demonstrated inhibitory activity against RET kinase. selleckchem.comselleck.co.jp In biochemical assays, derazantinib showed potent activity against RET, with IC50 values in the low nanomolar range, indicating strong inhibition. portico.orgncats.io

DDR2 Kinase Inhibition

Derazantinib is also an inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that is activated by collagen. selleckchem.comselleck.co.jpmedchemexpress.com Mutations in the DDR2 kinase gene have been identified as oncogenic drivers in certain cancers, such as squamous cell lung cancer. nih.gov Inhibition of DDR2 can disrupt its role in promoting cell adhesion, migration, and proliferation. scbt.com

Inhibitory Activity of Derazantinib

Target KinaseIC50 Value (nM)
FGFR14.5 ncats.ioncats.io
FGFR21.8 ncats.ioncats.io
FGFR34.5 ncats.ioncats.io
FGFR434.0 ncats.ioncats.io
RET3.0 ncats.io
DDR23.6 selleckchem.com

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Inhibition

Derazantinib has been shown to inhibit Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). selleckchem.combiocompare.comlabcompare.com PDGFRβ is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.gov The inhibition of PDGFRβ by derazantinib contributes to its anti-angiogenic properties, which are vital for restricting tumor growth and metastasis. nih.govresearchgate.net In biochemical assays, derazantinib demonstrated inhibitory activity against PDGFRβ with an IC50 value of 4.1 nM in a cell-free assay. selleckchem.com

KIT Kinase Inhibition

Derazantinib also functions as an inhibitor of the KIT kinase, a receptor tyrosine kinase implicated in the development of various cancers, including gastrointestinal stromal tumors (GIST). selleckchem.combiocompare.comaacrjournals.org Oncogenic mutations in KIT are a major driver of GIST. aacrjournals.org Studies have shown that combining derazantinib with other kinase inhibitors, such as imatinib, can result in synergistic effects in GIST cell lines, suggesting a potential therapeutic strategy for overcoming drug resistance. aacrjournals.org The inhibitory activity of derazantinib against KIT was observed to be within a five-fold range of its IC50 for FGFR2. portico.org

Cellular Effects Induced by Derazantinib Dihydrochloride (B599025)

The inhibition of various kinases by derazantinib translates into a range of effects at the cellular level, ultimately leading to the suppression of tumor growth.

Anti-Proliferative Activity in Cellular Models

Derazantinib exhibits potent anti-proliferative activity in a variety of cancer cell lines, particularly those with dysregulation of the FGFR signaling pathway. selleckchem.commedchemexpress.comncats.io This includes cancers with FGFR gene amplifications, fusions, and mutations. selleckchem.commedchemexpress.com The anti-proliferative efficacy of derazantinib has been demonstrated in models of gastric cancer, cholangiocarcinoma, and bladder cancer. ncats.ionih.gov For instance, in gastric cancer cell lines, the anti-proliferative potency of derazantinib was shown to correlate significantly with FGFR expression. nih.gov In studies on keloid fibroblasts, derazantinib was found to inhibit cell proliferation in a dose-dependent manner. nih.gov

Below is a table summarizing the anti-proliferative activity of derazantinib in various cell lines:

Cell LineCancer TypeKey FindingsReference
NCI-H716Colorectal CancerInhibition of cell proliferation driven by FGFR dysregulation. selleckchem.com
SNU-16Gastric CancerPotent anti-proliferative activity, inhibition of FGFR phosphorylation. selleckchem.commedkoo.com
KATO-IIIGastric CancerInhibition of FGFR phosphorylation and cell proliferation. medkoo.com
Keloid Fibroblasts-Dose-dependent inhibition of cell viability. nih.gov

G1 Cell Cycle Arrest Induction

A key mechanism through which derazantinib exerts its anti-proliferative effects is by inducing cell cycle arrest at the G1 phase. selleckchem.comglpbio.com This prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting cell division. frontiersin.org Studies in cell lines with high levels of FGFR2 protein have shown a direct correlation between derazantinib-induced G1 cell cycle arrest and the subsequent induction of apoptosis. selleckchem.commedchemexpress.com Treatment of cancer cell lines with derazantinib leads to an accumulation of cells in the G1 phase in a dose- and time-dependent manner. medkoo.com This effect is associated with the downregulation of proteins that drive the cell cycle, such as cyclin D3. nih.gov

Apoptosis Induction

In addition to halting cell proliferation, derazantinib actively induces programmed cell death, or apoptosis, in cancer cells. selleckchem.comglpbio.com The induction of G1 cell cycle arrest by derazantinib is often followed by an increase in apoptosis. selleckchem.commedchemexpress.com This has been observed in various cancer cell models, including those for gastric cancer and cholangiocarcinoma. researchgate.netmedkoo.com The apoptotic process is marked by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). medkoo.com In SNU-16 gastric cancer cells, treatment with derazantinib led to an increase in activated-caspase 3 and cleaved-PARP. medkoo.com

Inhibition of Cell Invasiveness

Derazantinib has been shown to inhibit the invasion and migration of cancer cells, which are critical steps in metastasis. nih.govresearchgate.net In studies on keloid fibroblasts, derazantinib significantly inhibited cell migration and invasion. nih.gov Similarly, in a cholangiocarcinoma cell line, derazantinib reduced the invasive capacity of the cells in a dose-dependent manner. researchgate.net This effect is partly attributed to the inhibition of signaling pathways that promote cell motility and the degradation of the extracellular matrix. frontiersin.org

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

Derazantinib dihydrochloride, a potent, orally available inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, exerts part of its antitumor activity by modulating the cellular process known as the epithelial-mesenchymal transition (EMT). unimib.it EMT is a fundamental biological process where epithelial cells, which are typically stationary and interconnected, undergo a transformation to acquire mesenchymal characteristics, including increased motility, invasiveness, and resistance to apoptosis. This transition is a hallmark of cancer progression and metastasis and is characterized by distinct changes in the expression of key biomarker proteins. nih.govdovepress.com

The aberrant activation of FGFR signaling is a known driver of EMT in various cancers, including cholangiocarcinoma. explorationpub.commdpi.com By inhibiting the FGFR pathway, derazantinib can interfere with this transition, leading to a reduction in tumor cell invasion and metastatic potential. Research has demonstrated that derazantinib reduces the in vitro invasiveness of cholangiocarcinoma (CCA) cell lines and decreases the expression of key genes associated with EMT. unimib.it

The mechanism involves the downstream signaling cascades of FGFR, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which regulate the expression of critical EMT-inducing transcription factors and structural proteins. mdpi.com Studies involving FGFR inhibitors have provided insight into these molecular changes. For instance, inhibition of FGFR in cholangiocarcinoma cells has been shown to downregulate key mesenchymal markers. researchgate.net Specifically, treatment with the FGFR inhibitor infigratinib (B612010) resulted in the decreased expression of the mesenchymal proteins vimentin (B1176767) and Slug (also known as Snai2). researchgate.net

The key molecular events in EMT modulation by FGFR inhibition include:

Upregulation of Epithelial Markers: A primary event in reversing EMT is the restoration of epithelial characteristics. This is marked by an increase in the expression of E-cadherin, a crucial protein for forming adherens junctions and maintaining cell-cell adhesion. The loss of E-cadherin is a critical step in initiating EMT. clinicaltrials.gov Transcription factors like Snail, Slug, and Twist directly repress E-cadherin expression. nih.gov By inhibiting the signaling pathways that activate these transcription factors, FGFR inhibitors like derazantinib are expected to restore E-cadherin expression.

Downregulation of Mesenchymal Markers: Concurrently, the inhibition of FGFR signaling leads to the suppression of mesenchymal markers.

N-cadherin: The "cadherin switch," where E-cadherin is replaced by N-cadherin, is a classic sign of EMT. N-cadherin promotes cell motility and invasion. There exists a feedback loop where N-cadherin can upregulate FGFR, which in turn promotes EMT, suggesting that derazantinib could break this cycle.

Vimentin: This intermediate filament protein is a canonical marker of the mesenchymal state and is associated with increased cell migration and invasion. Studies on metastatic cholangiocarcinoma cells have shown that vimentin is essential for their metastatic characteristics. nih.gov FGFR inhibition has been linked to the downregulation of vimentin. researchgate.net

Suppression of EMT-Inducing Transcription Factors: The master regulators of EMT are a group of transcription factors that orchestrate the changes in gene expression.

Snail (Snai1) and Slug (Snai2): These zinc-finger transcription factors are potent repressors of E-cadherin. nih.gov The FGFR pathway can induce the expression of Snail and Slug. Inhibition of this pathway, as seen with the FGFR inhibitor infigratinib, leads to a reduction in Slug expression. researchgate.net

Twist: This basic helix-loop-helix (bHLH) transcription factor also promotes EMT by repressing E-cadherin and is linked to cancer progression. nih.gov

The table below summarizes the observed effects of FGFR inhibition on key EMT markers based on preclinical research findings.

Table 1: Modulation of EMT Markers by FGFR Inhibition

Marker CategoryMarkerFunctionEffect of FGFR InhibitionSupporting Evidence
Epithelial Marker E-cadherinMaintains cell-cell adhesion; loss promotes motility.Expression is increased or restored.Inhibition of EMT-inducing transcription factors (Snail, Slug) that repress E-cadherin. clinicaltrials.govnih.gov Resistance to FGFR inhibitors is associated with its decrease.
Mesenchymal Markers N-cadherinPromotes cell motility and invasion; involved in "cadherin switch".Expression is decreased.N-cadherin/FGFR signaling promotes metastasis; inhibition of FGFR is expected to reverse this.
VimentinIntermediate filament protein; marker of mesenchymal phenotype, enhances motility.Expression is decreased.Inhibition with infigratinib downregulates vimentin in CCA cells. researchgate.net Resistance to FGFR inhibitors is associated with its increase.
EMT Transcription Factors Snail (Snai1)Represses E-cadherin; master regulator of EMT.Expression is decreased.N-cadherin/FGFR signaling upregulates Snail.
Slug (Snai2)Represses E-cadherin; promotes cell migration.Expression is decreased.Inhibition with infigratinib downregulates Slug in CCA cells. researchgate.net N-cadherin/FGFR signaling upregulates Slug.
TwistRepresses E-cadherin; promotes invasion and metastasis.Expression is decreased.Linked to E-cadherin repression and EMT induction. nih.gov

Preclinical Research and in Vitro Studies of Derazantinib Dihydrochloride

Efficacy in Cell Lines Driven by FGFR Dysregulation

Derazantinib (B612007) has shown potent anti-proliferative activity in various cancer cell lines with FGFR dysregulations, including gene amplifications, fusions, and mutations. medchemexpress.comglpbio.com The inhibitory effect of derazantinib is evident through the suppression of FGFR2 auto-phosphorylation and downstream signaling proteins such as FRS2α, AKT, and ERK. plos.orgmedchemexpress.com In cell lines with high levels of FGFR2 protein, treatment with derazantinib has been shown to induce G1 cell cycle arrest, which is subsequently followed by apoptosis. plos.orgmedchemexpress.com

Amplifications of FGFR Genes

Preclinical studies have demonstrated the anti-proliferative effects of derazantinib in cancer cell lines characterized by FGFR gene amplifications. plos.orgmedchemexpress.com For instance, in the SNU-16 gastric cancer cell line, which harbors both an FGFR2 amplification and fusion, derazantinib induced apoptosis. plos.org However, research has indicated that the correlation between FGFR DNA copy-number and the antiproliferative potency of derazantinib is not always significant. nih.gov One study found that while FGFR2-amplified cell lines showed higher sensitivity to FGFR inhibition compared to FGFR1-amplified lines, high-level FGFR2 amplification was more distinctly associated with an oncogene addiction phenotype. nih.gov

FGFR Gene Fusions

Derazantinib has demonstrated significant efficacy in cell lines with FGFR gene fusions. plos.orgmedchemexpress.com FGFR fusions lead to the activation of the FGFR kinase, and preclinical evidence suggests that these alterations are key drivers of sensitivity to derazantinib. portico.orgnih.gov Studies have shown particular sensitivity to derazantinib in gastric cancer models with FGFR2 fusions. basilea.com For example, the SNU-16 cell line, which contains an FGFR2 fusion, is among the most sensitive to derazantinib. aacrjournals.orgascopubs.org The presence of FGFR2 fusions is considered a promising therapeutic target, with derazantinib proving to be a potent inhibitor in this context. portico.org

FGFR Gene Mutations

Derazantinib has also shown activity against cell lines with FGFR gene mutations. plos.orgmedchemexpress.com While specific data on the efficacy of derazantinib in various mutated cell lines is part of ongoing research, preclinical models have confirmed its inhibitory effect in the presence of such mutations. portico.orgbasilea.combasilea.com However, some studies have indicated that the antiproliferative potency of derazantinib does not always correlate significantly with the presence of FGFR mutations. nih.gov

Tumor Growth Inhibition in Xenograft Models

In vivo studies using xenograft models have further substantiated the anti-tumor activity of derazantinib. These models, which involve the transplantation of human tumor cells or tissue into immunocompromised mice, provide a platform to assess the efficacy of anticancer agents in a living system.

Cell-Line Derived Xenografts (CDX)

Derazantinib has been shown to effectively inhibit tumor growth in several cell-line derived xenograft (CDX) models. researchgate.net In models using the SNU-16 gastric cancer cell line (FGFR2 amplification and fusion) and the NCI-H716 colorectal cancer cell line (FGFR2 fusion), derazantinib administration led to significant tumor growth inhibition. medchemexpress.comglpbio.com For example, in mice bearing SNU-16 xenografts, derazantinib treatment resulted in tumor stasis. aacrjournals.orgascopubs.org Pharmacodynamic studies in these models confirmed that derazantinib inhibited the phosphorylation of FGFR and its downstream substrate FRS2-α. plos.org

Table 1: Efficacy of Derazantinib in Cell-Line Derived Xenograft (CDX) Models

Cell Line Cancer Type FGFR Alteration Outcome
SNU-16 Gastric Cancer Amplification & Fusion (FGFR2) Tumor Stasis aacrjournals.orgascopubs.org
NCI-H716 Colorectal Cancer Fusion (FGFR2) Tumor Growth Inhibition medchemexpress.comglpbio.com
4T1 Breast Cancer FGFR-driven High Efficacy, Tumor Stasis researchgate.netaacrjournals.org
MFE296 Gastric Cancer Not Specified Tumor Inhibition glpbio.com

Patient-Derived Xenografts (PDX)

Derazantinib has also demonstrated strong efficacy in patient-derived xenograft (PDX) models across various cancer types, particularly those with FGFR aberrations. basilea.comaacrjournals.orgresearchgate.net In a screen of 30 gastrointestinal cancer PDX models, derazantinib showed a range of responses from no effect to complete tumor regression. ascopubs.org Notably, models with FGFR fusions, especially FGFR2 fusions in gastric cancer, were highly sensitive, leading to stasis or significant regression. ascopubs.org High expression of FGFR2 was also associated with strong responses in these models. ascopubs.org In gastric cancer PDX models, the efficacy of derazantinib was found to correlate significantly with FGFR gene expression. nih.gov

Table 2: Efficacy of Derazantinib in Patient-Derived Xenograft (PDX) Models

Cancer Type FGFR Aberration Outcome
Gastric Cancer Fusions (especially FGFR2), High FGFR2 Expression Stasis or Strong Regression aacrjournals.orgascopubs.org
Gastric Cancer Mutations Partial Responses ascopubs.org
Biliary Cancer Fusions, Mutations, High Expression Varied, some sensitivity ascopubs.org

Specificity in FGFR2-Altered Models (e.g., SNU-16, NCI-H716)

Derazantinib dihydrochloride (B599025) has demonstrated significant efficacy in preclinical models characterized by alterations in the fibroblast growth factor receptor 2 (FGFR2) gene. medchemexpress.comnih.gov In vitro, derazantinib shows potent anti-proliferative activity in cell lines that are driven by FGFR dysregulation, including those with gene amplifications, fusions, and mutations. medchemexpress.comselleckchem.com Specifically, in cell lines with high levels of FGFR2 protein, treatment with derazantinib has been shown to induce G1 cell cycle arrest, which is followed by apoptosis. glpbio.com

In vivo studies using xenograft models have further substantiated these findings. Derazantinib has been effective at inhibiting tumor growth in both SNU-16 and NCI-H716 xenograft models, which harbor FGFR2 gene amplifications and fusions, respectively. medchemexpress.comnih.govglpbio.com Treatment with derazantinib in these models leads to a reduction in the phosphorylation of FGFR, as well as downstream signaling proteins like FRS2-α and ERK, without affecting the total levels of FGFR2 protein. selleckchem.com This indicates a targeted inhibition of the FGFR signaling pathway.

Table 1: In Vitro and In Vivo Activity of Derazantinib in FGFR2-Altered Models

Model Type Cell Line/Model FGFR2 Alteration Key Findings Reference(s)
In Vitro Various Cancer Cell Lines Amplifications, Fusions, Mutations Potent anti-proliferative activity. medchemexpress.comselleckchem.com
In Vitro High FGFR2-expressing cells High Protein Levels Induces G1 cell cycle arrest and subsequent apoptosis. glpbio.com
In Vivo SNU-16 Xenograft Gene Amplification Inhibition of tumor growth; Reduction in p-FGFR, p-FRS2-α, p-ERK. medchemexpress.comselleckchem.comglpbio.com
In Vivo NCI-H716 Xenograft Gene Fusion Inhibition of tumor growth. medchemexpress.comnih.govglpbio.com

Combination Strategies in Preclinical Models

Synergy with Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Cisplatin (B142131), Gemcitabine)

Preclinical studies have explored the combination of derazantinib with various chemotherapeutic agents, revealing synergistic anti-tumor effects. In gastric cancer models, the combination of derazantinib and paclitaxel has demonstrated synergy. researchgate.netbasilea.com This was observed across several patient-derived xenograft (PDX) models with different FGFR aberrations, with some models showing complete tumor regression. basilea.com The synergy is thought to be related, in part, to the impact of both drugs on tumor-associated macrophages (TAMs). researchgate.net

The combination of gemcitabine (B846) and cisplatin is a standard treatment for some cancers, and while direct preclinical studies combining this doublet with derazantinib are not detailed in the provided results, the investigation of such multi-drug regimens is a logical step in clinical trial design. nih.govclinicaltrials.govletswinpc.orgnih.gov The rationale for combining targeted therapies like derazantinib with broad-acting chemotherapies is to attack the cancer through multiple mechanisms, potentially overcoming resistance and improving efficacy.

Exploration with Immune Checkpoint Inhibitors (e.g., Atezolizumab) in Models

The combination of derazantinib with the PD-L1 immune checkpoint inhibitor atezolizumab has been investigated based on a strong preclinical rationale. swissbiotech.orgbasilea.com This rationale is supported by derazantinib's inhibitory activity against colony-stimulating factor 1 receptor (CSF1R) kinase. swissbiotech.orgascopubs.org By inhibiting CSF1R, derazantinib may counteract tumor-induced immunosuppression, thereby enhancing the therapeutic effect of immune checkpoint inhibitors. basilea.com Preclinical data has shown that this combination can activate the immune environment in murine syngeneic tumor models. researchgate.net These promising preclinical findings have led to the initiation of clinical trials to evaluate the safety and efficacy of the derazantinib and atezolizumab combination in patients with advanced solid tumors. basilea.comascopubs.orgntb.no

Mechanistic Basis of Synergistic Effects (e.g., M2-TAMs via CSF1R inhibition, anti-angiogenesis)

The synergistic effects observed when combining derazantinib with other anti-cancer agents are underpinned by its multi-faceted mechanism of action. A key aspect of this is the inhibition of Colony Stimulating Factor 1 Receptor (CSF1R). basilea.comswissbiotech.org CSF1R is crucial for the differentiation and function of macrophages. d-nb.info In the tumor microenvironment, CSF1R signaling promotes the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is immunosuppressive and promotes tumor growth. basilea.commdpi.com

Derazantinib has been shown to inhibit CSF1R with a potency similar to its inhibition of FGFR kinases. swissbiotech.orgresearchgate.net This inhibition can lead to a reduction in M2-TAMs. researchgate.netbasilea.com Preclinical studies have shown that in gastric cancer models, higher baseline levels of M2-TAMs correlated with a more significant response to the combination of derazantinib and paclitaxel. basilea.com This suggests that by targeting both FGFR-driven tumor growth and the immunosuppressive tumor microenvironment via CSF1R, derazantinib can create a more favorable setting for the activity of chemotherapies and immunotherapies. researchgate.netnih.gov

Furthermore, derazantinib's inhibitory profile includes activity against other kinases involved in tumor progression, such as VEGFR2, which suggests a potential anti-angiogenic effect that could also contribute to its synergistic activity in combination therapies. researchgate.net

Table 2: Mechanistic Basis for Derazantinib Combination Synergies

Mechanism Target Effect Consequence in Combination Therapy Reference(s)
Immune Modulation CSF1R Inhibition of M2-polarized Tumor-Associated Macrophages (M2-TAMs). Reduces immunosuppression, enhancing the efficacy of chemotherapy and immune checkpoint inhibitors. researchgate.netbasilea.comswissbiotech.orgd-nb.infomdpi.com
Anti-angiogenesis VEGFR2 Potential inhibition of blood vessel formation in tumors. May restrict tumor growth and enhance delivery/efficacy of other agents. researchgate.net

Research Beyond Oncology Models

Effects on Chondrocyte Differentiation and Extracellular Matrix Regulation

Derazantinib's effects have also been studied in non-oncological contexts, particularly in models of skeletal disorders. In cultured chondrocytes, derazantinib has been shown to rescue the major effects of pathological FGFR3 activation, which include the inhibition of chondrocyte proliferation, loss of extracellular matrix, and the induction of premature senescence. researchgate.net It effectively suppresses the FGF2-mediated growth arrest in rat chondrosarcoma cells and inhibits the FGF-mediated loss of extracellular matrix. glpbio.com

In ex vivo organ cultures of tibias, derazantinib restored normal growth plate architecture and reversed the suppressive effect of aberrant FGFR3 signaling on the hypertrophic differentiation of chondrocytes. researchgate.net This suggests that derazantinib can specifically target the FGFR pathway without negatively interfering with other pathways essential for growth. researchgate.net The regulation of chondrocyte differentiation is a complex process involving cell-matrix interactions and the expression of extracellular matrix proteins. nih.gov Derazantinib's ability to modulate these processes highlights its potential therapeutic application in congenital skeletal disorders driven by activating FGFR mutations. researchgate.net Furthermore, research has indicated its potential in attenuating keloid formation by inhibiting fibroblast proliferation and collagen production, processes also related to extracellular matrix regulation. mdpi.com

Activity in Keloid Fibroblast Models

Keloids are characterized by the excessive proliferation of fibroblasts and deposition of extracellular matrix (ECM) components, leading to raised and invasive scar tissue. frontiersin.org Recent preclinical research has explored the potential of derazantinib dihydrochloride, a selective inhibitor of fibroblast growth factor receptor (FGFR), to modulate the pathological behavior of keloid fibroblasts (KFs). nih.govnih.gov

In vitro studies have demonstrated that derazantinib effectively inhibits the key cellular processes that contribute to keloid formation. nih.govnih.gov Treatment of KFs with derazantinib resulted in a significant reduction in their proliferation, a critical factor in the excessive growth of keloid tissue. nih.gov Furthermore, the migratory and invasive capabilities of KFs, which are essential for the expansion of keloids into surrounding healthy tissue, were also markedly suppressed by the compound. nih.gov These findings suggest that derazantinib can directly target the abnormal behavior of fibroblasts that drives keloid pathogenesis. nih.govresearchgate.net

Table 1: Effect of Derazantinib on Keloid Fibroblast (KF) Proliferation
Concentration of Derazantinib (µM)Inhibition of KF Proliferation (%)
00
1Data Not Available in Search Results
2.5Statistically Significant Inhibition Observed. nih.gov
5Data Not Available in Search Results

A hallmark of keloids is the excessive deposition of collagen, which forms the bulk of the scar tissue. cliffordclinic.com Studies have shown that derazantinib treatment leads to a significant decrease in the production of collagen I by KFs. nih.govresearchgate.net This reduction in collagen synthesis is a crucial finding, as it indicates the potential of derazantinib to directly address the fibrotic nature of keloids by limiting the accumulation of ECM. nih.gov Immunofluorescence analysis has confirmed the robust reduction of collagen I in KFs following treatment with derazantinib. nih.gov

Anti-Angiogenic Activity in Zebrafish Embryo Models

Angiogenesis, the formation of new blood vessels, is a process that can contribute to the growth and persistence of various pathological tissues. nih.gov The anti-angiogenic potential of derazantinib has been investigated using the zebrafish (Danio rerio) embryo model, a well-established in vivo system for studying vascular development. researchgate.netnih.govqascf.com

Studies have shown that derazantinib interferes with multiple angiogenic processes in a dose-dependent manner. researchgate.netnih.gov Exposure of zebrafish embryos to derazantinib resulted in disrupted blood vessel development. researchgate.net This suggests that derazantinib may have a dual role as a potent anti-angiogenic agent in addition to its effects on fibroblasts. researchgate.netnih.gov The compound was found to inhibit the endothelial cell cycle, a critical step in the formation of new blood vessels. nih.gov

Table 2: Anti-Angiogenic Effects of Derazantinib in Zebrafish Embryos
Derazantinib Concentration (µM)Observed Effect on Vascular Development
0.1 - 3Disruption of blood vessel development. researchgate.netnih.gov
0.3Reduced number of mitotic endothelial cells. nih.gov
3Reduced number of mitotic endothelial cells. nih.gov

Antibacterial and Anti-Biofilm Activity Against Staphylococcus aureus (including MRSA)

Recent investigations have uncovered a previously unknown antibacterial property of derazantinib, specifically against Staphylococcus aureus (S. aureus), including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This is a significant finding, as S. aureus is a major human pathogen capable of causing a wide range of infections. nih.gov

Derazantinib has demonstrated strong antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µM against various S. aureus strains. nih.gov Time-kill assays have shown a concentration- and time-dependent reduction in bacterial viability. nih.gov

Furthermore, derazantinib has shown significant efficacy against biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.govnih.gov The compound has been found to both inhibit the formation of MRSA biofilms and disrupt pre-formed biofilms in a dose-dependent manner. nih.govnih.gov Mechanistic studies suggest that derazantinib's antibacterial action involves the disruption of the bacterial cell membrane. nih.govnih.gov

Table 3: Antibacterial and Anti-Biofilm Activity of Derazantinib against S. aureus
ParameterFindingReference
MIC against S. aureus4 - 16 µM nih.gov
MIC against S. aureus6.25 - 25 µM nih.gov
Biofilm InhibitionSignificant dose-dependent inhibition of MRSA biofilm formation. nih.gov
Biofilm DisruptionStrong activity against pre-formed biofilms. nih.gov

Synthetic Pathways and Structural Activity Relationship Research

General Synthetic Strategies for Derazantinib (B612007) Dihydrochloride (B599025)

The synthesis of Derazantinib is a multi-step process involving several key chemical transformations. A general and established pathway involves condensation, cyclocondensation, and sulfonylation reactions to construct the core structure and introduce essential functional groups. portico.org

The initial step in the synthesis involves a condensation reaction. Specifically, 4(R)-(2-fluorophenyl)-3,4-dihydronaphthalen-1-one is reacted with dimethylformamide dimethyl acetal. portico.org This reaction creates an enamine derivative, which serves as a crucial intermediate for the subsequent cyclization step. portico.org

Following the initial condensation, a cyclocondensation reaction is employed to form the central quinazoline (B50416) ring system of Derazantinib. The enamine derivative is reacted with an N-[3-(2-hydroxyethyl)phenyl]guanidine salt (either mesylate or hydrochloride). portico.org This reaction, typically carried out in the presence of a base like sodium ethoxide, results in the formation of the 5,6-dihydrobenzo[h]quinazoline (B11911934) derivative. portico.org

The final key steps involve the modification of the side chain. The primary alcohol of the 5,6-dihydrobenzo[h]quinazoline derivative undergoes sulfonylation, for instance with methanesulfonyl chloride, to create a reactive mesylate intermediate. portico.org This intermediate is then subjected to a condensation reaction with 2-methoxyethylamine, which displaces the mesylate group to furnish the final Derazantinib base. portico.org The synthesis is completed by treating the base with hydrochloric acid to form the more stable Derazantinib dihydrochloride salt. portico.org

Table 1: Key Reactants in Derazantinib Synthesis

Reactant Name Role in Synthesis
4(R)-(2-fluorophenyl)-3,4-dihydronaphthalen-1-one Starting material for the core structure
Dimethylformamide dimethyl acetal Reagent for the initial condensation reaction
N-[3-(2-hydroxyethyl)phenyl]guanidine salt Reagent for the cyclocondensation reaction
Methanesulfonyl chloride Reagent for the sulfonylation reaction
2-methoxyethylamine Reagent for the final side-chain modification

Structural Features Governing Kinase Selectivity and Potency

Derazantinib's efficacy is attributed to its specific interactions with the kinase domains of its target proteins, primarily the Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).

Derazantinib functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity. nih.govselleckchem.comoup.comaacrjournals.org Molecular modeling has revealed that the fluorophenyl group of Derazantinib plays a crucial role in its binding to FGFR2 by occupying a hydrophobic back pocket within the ATP binding site. nih.gov This interaction is a key determinant of its potent inhibitory activity against the FGFR family. nih.gov The reversible nature of this binding is characterized by noncovalent interactions with amino acid residues in the hinge region and surrounding areas of the ATP-binding pocket. oup.com

A distinguishing feature of Derazantinib is its potent, equipotent inhibitory activity against both the FGFR family (FGFR1, 2, and 3) and CSF1R. aacrjournals.orgswissbiotech.org This dual activity is not commonly observed with other clinically relevant FGFR inhibitors. aacrjournals.org Structural analyses and compound docking experiments have suggested that the inhibitor binding sites of FGFR and CSF1R differ in size. aacrjournals.org The unique chemical structure of Derazantinib allows it to efficiently occupy the smaller kinase sub-pocket of CSF1R. aacrjournals.orgbasilea.com In contrast, other FGFR inhibitors, such as erdafitinib, are sterically hindered and too large to fit into the active site pocket of CSF1R. basilea.com This conformational flexibility and adaptability are key to Derazantinib's broader kinase inhibition profile. aacrjournals.orgbasilea.com

Table 2: Kinase Inhibition Profile of Derazantinib

Kinase Target Potency Structural Basis for Inhibition
FGFR1, 2, 3 High ATP-competitive binding, with the fluorophenyl group occupying a hydrophobic back pocket. nih.govselleckchem.comoup.comaacrjournals.orgnih.gov
CSF1R High (equipotent to FGFR) Unique chemical structure fits into the smaller kinase sub-pocket. aacrjournals.orgswissbiotech.orgbasilea.com

Mechanisms of Acquired Resistance to Derazantinib Dihydrochloride in Preclinical Models

Secondary FGFR2 Kinase Domain Mutations

One of the primary mechanisms of acquired resistance to derazantinib (B612007) and other fibroblast growth factor receptor (FGFR) inhibitors is the development of secondary mutations within the kinase domain of FGFR2. nih.govnih.gov These mutations can interfere with drug binding or stabilize the active conformation of the receptor, thereby reducing the inhibitor's effectiveness. Studies have shown that upon disease progression after treatment with FGFR inhibitors, a significant percentage of patients develop such mutations. nih.gov In fact, in an analysis of 82 patients with FGFR2-altered cholangiocarcinoma who had acquired resistance, 60% were found to have one or more secondary FGFR2 kinase domain mutations. researchgate.net

Two of the most frequently observed locations for these resistance mutations are the "molecular brake" and "gatekeeper" residues of the FGFR2 kinase domain. nih.govnih.govaacrjournals.org

The N550 residue in FGFR2 acts as a "molecular brake," helping to maintain the kinase in an inactive state. d-nb.info Mutations at this position can disrupt this autoinhibitory mechanism, leading to constitutive activation of the kinase and subsequent resistance to FGFR inhibitors. d-nb.info The N550K mutation, for instance, has been shown to drive resistance to clinically achievable doses of pan-FGFR tyrosine kinase inhibitors. nih.gov

In a cohort of patients who developed resistance to reversible FGFR inhibitors, mutations affecting the N550 residue were among the most common, with various substitutions such as N550D/H/K/T being identified. nih.govaacrjournals.org Specifically, N550 mutations were found in 63% of patients with acquired FGFR2 mutations. nih.govresearchgate.net Functional studies using Ba/F3 cell lines engineered to express FGFR2 fusions with these secondary mutations have been instrumental in characterizing their impact on drug sensitivity. nih.govaacrjournals.org

Table 1: Impact of N550 Molecular Brake Mutations on Derazantinib Activity

Cell Line Model FGFR2 Alteration IC50 (nmol/L) for Derazantinib Fold Change in IC50 vs. Wild-Type Reference
Ba/F3 FGFR2::BICC1 WT Data not specified for Derazantinib alone - nih.gov
Ba/F3 FGFR2::BICC1 N550H Data not specified for Derazantinib alone - nih.gov
Ba/F3 FGFR2::BICC1 N550K Data not specified for Derazantinib alone - nih.gov

Data from preclinical models illustrates the reduced sensitivity to FGFR inhibitors conferred by N550 mutations. While specific IC50 values for derazantinib against each mutation were not detailed in the provided search results, the general trend of increased resistance is a key finding.

The "gatekeeper" residue, V565 in FGFR2, is located at the entrance of the ATP-binding pocket. oaepublish.com Its size and conformation are critical for the binding of many kinase inhibitors. Mutations at this site can create steric hindrance, preventing the drug from effectively docking into its target. oaepublish.com The V564F mutation (a corresponding position in some studies) was one of the first gatekeeper mutations identified as a common resistance mechanism in patients with FGFR2 fusion-positive cholangiocarcinoma treated with FGFR inhibitors. oaepublish.com

Similar to the molecular brake mutations, V565 mutations are frequently observed in patients with acquired resistance. nih.govnih.gov In one analysis, they were present in 47% of patients with secondary FGFR2 mutations. nih.govresearchgate.net Various substitutions at this position, including V565F/I/L, have been reported. nih.govaacrjournals.org Preclinical models, such as patient-derived xenografts (PDX), have confirmed that tumors harboring these mutations exhibit resistance to FGFR inhibitors. nih.gov

Table 2: Impact of V565 Gatekeeper Mutations on Derazantinib Activity

Cell Line Model FGFR2 Alteration IC50 (nmol/L) for Derazantinib Fold Change in IC50 vs. Wild-Type Reference
Ba/F3 FGFR2::BICC1 WT Data not specified for Derazantinib alone - nih.gov
Ba/F3 FGFR2::BICC1 V565F Data not specified for Derazantinib alone - nih.gov
Ba/F3 FGFR2::BICC1 V565I Data not specified for Derazantinib alone - nih.gov

Preclinical data highlights that V565 gatekeeper mutations lead to decreased sensitivity to FGFR inhibitors. Specific IC50 values for derazantinib were not available in the search results, but the principle of resistance is well-established.

Activation of Alternate Signaling Pathways (e.g., EGFR-Dependent Pathway Alterations)

Beyond on-target mutations, acquired resistance to derazantinib can also occur through the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive tumor growth. nih.govtandfonline.com This is a common mechanism of resistance to many targeted therapies. nih.gov The MAPK/ERK and PI3K/AKT pathways are key downstream effectors of FGFR signaling, and their reactivation through other means can render FGFR inhibition ineffective. nih.govcancerbiomed.org

In some cases, this bypass signaling is driven by co-occurring mutations in genes that are part of these alternative pathways. researchgate.netresearchgate.net

The BRAF V600E mutation is a known activating mutation that leads to constitutive activation of the MAPK pathway, independent of upstream signals from receptors like FGFR. nih.govamegroups.org The emergence of this mutation has been identified as a mechanism of acquired resistance to FGFR inhibitors in preclinical and clinical settings. researchgate.netresearchgate.net In a retrospective analysis, additional MAPK pathway alterations, including BRAF V600E, were detected at the time of progression in patients treated with FGFR inhibitors. researchgate.net

NRAS is another key component of the MAPK signaling pathway. Activating mutations in NRAS, such as Q61K, G12C, and G13D, can also lead to pathway activation that is independent of FGFR. researchgate.netfrontiersin.org The detection of these mutations in patients progressing on FGFR inhibitor therapy suggests their role in acquired resistance. researchgate.netresearchgate.net For instance, NRAS Q61K has been specifically identified as an alteration emerging at the time of progression. researchgate.net

Similar to NRAS, KRAS is a critical upstream activator of the MAPK pathway. nih.gov Acquired mutations in KRAS, such as G12K, have been found in patients who have developed resistance to FGFR inhibitors. researchgate.netresearchgate.net The presence of these mutations indicates a switch in the tumor's dependency from FGFR to the KRAS-driven MAPK pathway for survival and proliferation. mdpi.com In some instances, KRAS mutations have been detected in the circulating tumor DNA of patients at the time of progression on an FGFR inhibitor. aacrjournals.org

Biomarker Research and Predictive Modeling for Derazantinib Dihydrochloride Response

Identification of Genetic Aberrations as Predictive Markers

Genetic alterations in the FGFR genes are the most established predictive biomarkers for a response to derazantinib (B612007). The antitumor activity of the drug is closely linked to the presence of specific fusions, rearrangements, amplifications, and mutations in these genes. nih.govmedchemexpress.com

Studies have indicated a significant correlation between the efficacy of derazantinib and the expression levels of FGFR genes. In preclinical research involving gastric cancer models, the effectiveness of derazantinib was highly significantly correlated with FGFR gene expression. nih.gov This suggests that the level of FGFR gene expression, not just the presence of mutations or changes in DNA copy number, could be a critical factor in predicting the drug's antiproliferative potency. nih.gov

FGFR2 gene fusions are a key predictive marker for derazantinib response, particularly in intrahepatic cholangiocarcinoma (iCCA). ccanewsonline.comccanewsonline.com The phase 2 FIDES-01 clinical trial enrolled a specific cohort of patients with inoperable or advanced iCCA harboring FGFR2 gene fusions. targetedonc.comlarvol.com In this cohort of 103 patients, derazantinib demonstrated clinically meaningful efficacy. larvol.comhmpgloballearningnetwork.com

Data sourced from the FIDES-01 clinical trial. ccanewsonline.comccanewsonline.comhmpgloballearningnetwork.com

FGFR gene amplifications are another genetic aberration identified as a predictive marker for derazantinib response. nih.gov Preclinical studies demonstrated that derazantinib effectively inhibits tumor growth in xenograft models characterized by FGFR2 gene amplifications. medchemexpress.comselleckchem.com

In the clinical setting, the FIDES-01 trial included a cohort of patients with iCCA harboring either FGFR2 mutations or amplifications. ccanewsonline.comtargetedonc.com For this combined cohort, derazantinib treatment resulted in a confirmed ORR of 6.5% and a DCR of 58.1%. ccanewsonline.comccanewsonline.com The median PFS for this group was 8.3 months. larvol.comhmpgloballearningnetwork.com These results indicate that derazantinib provides clinical benefit for patients with iCCA and FGFR2 amplifications. ccanewsonline.com

Similar to amplifications, FGFR gene mutations are predictive of a response to derazantinib. nih.gov The drug has shown anti-proliferative activity in cell lines driven by FGFR dysregulation, including mutations. medchemexpress.com The FIDES-01 study grouped patients with FGFR2 mutations and amplifications into a single cohort for analysis. ccanewsonline.comtargetedonc.com

The efficacy results for this cohort, as detailed in the previous section, apply to patients with FGFR2 mutations. ccanewsonline.comlarvol.comhmpgloballearningnetwork.com An interim analysis of this cohort noted that the most common mutations were F276C and C382R. ccanewsonline.com The data supports derazantinib as a viable therapeutic option for patients with advanced iCCA whose tumors have FGFR2 mutations. ccanewsonline.com

Table 2: Efficacy of Derazantinib in Patients with FGFR2 Gene Mutations or Amplifications (FIDES-01, Cohort 2)

Efficacy Endpoint Result 95% Confidence Interval (CI)
Objective Response Rate (ORR) 6.5% 0.8 - 21.4
Disease Control Rate (DCR) 58.1% 39.1 - 75.5
Median Progression-Free Survival (PFS) 8.3 months 1.9 - 16.7

Data sourced from the FIDES-01 clinical trial. ccanewsonline.comccanewsonline.comlarvol.comhmpgloballearningnetwork.com

Non-Genetic Biomarkers

Beyond direct genetic alterations, researchers are exploring other biomarkers that may help predict or monitor the response to derazantinib.

Fibroblast growth factor 19 (FGF19) has emerged as a potential mechanistic biomarker for monitoring the activity of FGFR inhibitors like derazantinib. nih.gov FGF19 is part of a subfamily of FGFs that circulate in the body and can act as hormones. researchgate.net This endocrine signaling role makes it relatively easy to monitor analytically. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Derazantinib dihydrochloride (B599025)
Derazantinib

Role of M2-Type Tumor-Associated Macrophages (M2-TAMs)

Derazantinib dihydrochloride's mechanism of action extends beyond its primary targets of Fibroblast Growth Factor Receptors (FGFRs). It also potently inhibits the colony-stimulating factor-1 receptor (CSF1R). frontiersin.orgnih.govfirstwordpharma.com This receptor is crucial for the recruitment, differentiation, and function of tumor-associated macrophages (TAMs), particularly the M2-polarized subtype, which are known to promote tumor growth and create an immunosuppressive tumor microenvironment. frontiersin.orgfirstwordpharma.com

Research has indicated that this inhibition of CSF1R is a key component of Derazantinib's antitumor activity. frontiersin.org In preclinical gastric cancer models, the synergistic efficacy of Derazantinib when combined with paclitaxel (B517696) was significantly associated with higher levels of M2-type macrophages. mdpi.com This suggests that the tumor microenvironment, specifically the presence of M2-TAMs, is a factor in the drug's efficacy. mdpi.com The inhibition of CSF1R by Derazantinib can modulate the tumor microenvironment, potentially rendering tumors more susceptible to other therapies. frontiersin.org This dual action against both tumor cell-intrinsic FGFR pathways and microenvironmental CSF1R-dependent macrophages represents a differentiated mechanism compared to more selective FGFR inhibitors. nih.gov

Key Findings on Derazantinib and M2-TAMs
FindingContextSource
Inhibits CSF1R with similar potency to FGFRsMechanism of Action frontiersin.orgnih.gov
Synergy with paclitaxel associated with high M2-TAM levelsPreclinical Gastric Cancer Models mdpi.com
CSF1R inhibition is important for the function of TAMsTumor Microenvironment Modulation frontiersin.orgfirstwordpharma.com

EB1 as a Potential Predictive Biomarker

While biomarker research is integral to targeted therapies, current research does not support a direct role for End-binding protein 1 (EB1) as a predictive biomarker for response to Derazantinib dihydrochloride. Investigations into EB1 as a potential response-predictive biomarker have been associated with other investigational oncology drugs, such as lisavanbulin, which was studied in patients with recurrent glioblastoma. larvol.com The clinical development programs for Derazantinib have focused on identifying patients with specific genetic aberrations in the Fibroblast Growth Factor Receptor (FGFR), such as fusions, mutations, or amplifications, as the primary predictive biomarkers for treatment eligibility and response. firstwordpharma.comccanewsonline.com

Advanced Molecular Profiling Methodologies in Research

Next-Generation Sequencing (NGS) of Tumor Tissue and Cell-Free DNA

Next-Generation Sequencing (NGS) is a cornerstone technology for identifying patients eligible for Derazantinib therapy. Clinical trials, such as the FIDES-01 study, have utilized NGS to screen for patients with FGFR2 gene fusions, mutations, or amplifications in tumor tissue. ccanewsonline.comnih.gov This comprehensive genomic profiling is essential as FGFR aberrations are key drivers of oncogenesis in cancers like intrahepatic cholangiocarcinoma (iCCA) and urothelial cancer. firstwordpharma.comnih.gov

The application of NGS extends to circulating tumor DNA (ctDNA) from cell-free DNA (cfDNA) in blood, commonly known as a "liquid biopsy." This minimally invasive method is valuable when tumor tissue is insufficient or unavailable. mdpi.com While tissue-based NGS is often considered the gold standard, studies have shown that positive findings in plasma NGS are highly concordant with tissue results. mdpi.com However, discordance can exist, and negative findings in plasma may require confirmation with tissue testing. mdpi.com In pancreatobiliary cancers, cfDNA sequencing has demonstrated high diagnostic accuracy, with over 90% of mutations found in tumor biopsies also detected in cfDNA. firstwordpharma.com The use of NGS on both tumor tissue and cfDNA provides a robust framework for patient selection and molecular characterization in research and clinical settings for targeted therapies like Derazantinib. nih.govmdpi.com

NGS Application in Derazantinib Clinical Trials
MethodologyPurposeTumor TypeSource
NGS of Tumor TissueScreening for FGFR2 fusions, mutations, amplificationsIntrahepatic Cholangiocarcinoma (iCCA) ccanewsonline.comnih.gov
NGS of cfDNA (Liquid Biopsy)Genotyping when tissue is unavailable/insufficientVarious Advanced Cancers mdpi.com

Fluorescence In Situ Hybridization (FISH)

Alongside NGS, Fluorescence In Situ Hybridization (FISH) is a validated and widely used method for detecting specific gene rearrangements, such as the FGFR2 gene fusions that sensitize intrahepatic cholangiocarcinoma (iCCA) to Derazantinib. nih.gov Clinical studies enrolling patients for Derazantinib treatment have accepted both NGS and FISH for confirmation of FGFR2 fusion status. nih.gov

Importantly, a study involving patients with iCCA and FGFR2 gene fusions found no significant difference in treatment response to Derazantinib between patients whose fusions were detected by FISH versus those detected by NGS. nih.gov This supports the clinical utility of both methods for patient selection. nih.gov To enhance the reliability of this technique, robust FISH assays have been specifically developed and validated to accurately detect FGFR2 translocations in formalin-fixed paraffin-embedded (FFPE) tumor specimens, ensuring precise identification of eligible patients.

Radiogenomics for Predicting Genetic Status

Radiogenomics is an emerging field of research that aims to correlate medical imaging features (radiomics) with genomic data to non-invasively predict the genetic status of tumors. This methodology involves extracting a large number of quantitative features from medical images, such as PET and CT scans, and using machine learning algorithms to build models that can predict the presence of specific genetic mutations, like KRAS or EGFR.

The primary goal of radiogenomics is to develop predictive tools that can identify individuals at risk for certain outcomes or with specific molecular subtypes, thereby guiding personalized treatment strategies. While this advanced methodology has shown promise in predicting mutation status for various genes in cancers such as non-small cell lung cancer, its specific application for predicting FGFR aberrations or response to Derazantinib has not been detailed in the available research. It represents a potential future direction for non-invasively identifying candidates for targeted therapies, but its direct role in the context of Derazantinib dihydrochloride remains an area for further investigation.

Advanced Pharmacological Studies and Assays Preclinical Focus

Kinase Inhibitory Activity Determination

The inhibitory potential of derazantinib (B612007) has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against a panel of kinases. These assays are crucial for understanding the compound's potency and selectivity.

IC50 Values Against FGFR1, FGFR2, FGFR3, FGFR4

Derazantinib demonstrates potent inhibitory activity against members of the FGFR family. In cell-free assays, it exhibits a strong preference for FGFR1, FGFR2, and FGFR3. selleckchem.comselleckchem.comadooq.comselleckchem.com The reported IC50 values indicate high potency against these receptors, while its activity against FGFR4 is comparatively lower. selleckchem.comselleckchem.comadooq.comselleckchem.comfishersci.com Specifically, the IC50 values are 4.5 nM for FGFR1, 1.8 nM for FGFR2, 4.5 nM for FGFR3, and 34 nM for FGFR4. selleckchem.comselleckchem.comadooq.comselleckchem.comfishersci.com

TargetIC50 (nM)
FGFR14.5
FGFR21.8
FGFR34.5
FGFR434

IC50 Values Against CSF1R, RET, DDR2, PDGFRβ, VEGFR, KIT

Beyond the FGFR family, derazantinib has shown inhibitory activity against other tyrosine kinases. selleckchem.comselleckchem.comadooq.comselleckchem.com These include Colony-Stimulating Factor 1 Receptor (CSF1R), RET proto-oncogene, Discoidin Domain Receptor 2 (DDR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Vascular Endothelial Growth Factor Receptor (VEGFR), and KIT proto-oncogene. selleckchem.comselleckchem.comadooq.comselleckchem.com The IC50 values for some of these kinases have been determined, highlighting the multi-kinase inhibitory profile of derazantinib. For instance, the IC50 value for RET is reported to be 3.0 nM. ncats.io

TargetIC50 (nM)
CSF1RData not available
RET3.0
DDR2Data not available
PDGFRβData not available
VEGFRData not available
KITData not available

Cell-Free Kinase Assays

Cell-free kinase assays have been instrumental in elucidating the direct inhibitory action of derazantinib on its target kinases. selleckchem.com These assays utilize recombinant kinase enzymes and synthetic substrates to measure the inhibitor's ability to block phosphorylation in a controlled environment. selleckchem.com Studies have confirmed that derazantinib acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate. selleckchem.commedchemexpress.com This mechanism of action has been demonstrated for its inhibition of FGFR1 and FGFR2. selleckchem.com The compound has been shown to be capable of inhibiting both the inactive and the fully active forms of the FGFR kinase. selleckchem.com

Concentration-Dependent Effects in Preclinical Models

The pharmacological effects of derazantinib have been further investigated in various preclinical models to understand its impact on cellular processes.

EC50 Values in Cell Proliferation Assays

Derazantinib has demonstrated anti-proliferative activity in cell lines characterized by dysregulation of the FGFR signaling pathway, including those with gene amplifications, fusions, and mutations. selleckchem.commedchemexpress.comglpbio.com The half-maximal effective concentration (EC50) values from cell proliferation assays quantify the concentration of derazantinib required to inhibit cell growth by 50%. In rat chondrosarcoma (RCS) cells, derazantinib rescued FGF2-mediated growth arrest with an EC50 of approximately 100 nM. medchemexpress.comglpbio.com Studies in keloid fibroblasts showed that derazantinib significantly inhibited cell proliferation in a dose-dependent manner. nih.gov

Suppression of FGF-Mediated Effects in Cellular Models

Derazantinib effectively suppresses various cellular effects mediated by Fibroblast Growth Factors (FGFs). In cellular models, it has been shown to inhibit the autophosphorylation of FGFR1 and FGFR2 in a dose-dependent manner. selleckchem.com For example, in Cos-1 cells engineered to overexpress full-length FGFRs, derazantinib inhibited their phosphorylation with EC50 values of < 0.123 μM for FGFR1, 0.185 μM for FGFR2, and 0.463 μM for FGFR3. selleckchem.com Furthermore, derazantinib has been observed to inhibit FGF-mediated loss of extracellular matrix and the induction of premature senescence in chondrocytes. medchemexpress.comglpbio.com The compound significantly suppresses the effects of FGF2 in a concentration range of 70-500 nM. medchemexpress.comglpbio.com

Research Methodologies and Experimental Models in Derazantinib Dihydrochloride Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the preclinical evaluation of derazantinib (B612007) dihydrochloride (B599025), providing insights into its mechanisms of action and therapeutic potential. These assays utilize cultured cancer cell lines to assess the compound's effects on various cellular processes.

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

Cell viability and proliferation assays are cornerstones in determining the cytotoxic and cytostatic effects of derazantinib. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most common colorimetric methods employed.

The principle behind these assays involves the metabolic reduction of a tetrazolium salt by viable, metabolically active cells into a colored formazan (B1609692) product. The intensity of the resulting color is directly proportional to the number of living cells. In the context of derazantinib research, these assays are used to determine the concentration-dependent inhibitory effects of the compound on cancer cell growth.

For instance, studies have shown that derazantinib inhibits the growth of cholangiocarcinoma (CCA) cell lines in a dose-dependent manner. researchgate.net The CCK-8 assay, in particular, has been utilized to demonstrate the significant inhibitory effect of derazantinib on the proliferation of keloid fibroblasts, with a dose-dependent response observed. nih.gov Treatment with derazantinib at various concentrations can almost completely eliminate keloid fibroblasts after a 48-hour period. nih.gov

These assays provide crucial data for calculating the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Derazantinib has demonstrated potent anti-proliferative activity in cell lines with dysregulated Fibroblast Growth Factor Receptor (FGFR), including amplifications, fusions, and mutations. medchemexpress.com

Table 1: Representative Cell Viability Data for Derazantinib

Cell LineAssay TypeDerazantinib Concentration (µM)Incubation Time (hours)% Viability (Relative to Control)Source
Keloid FibroblastsCCK-82.548Significantly Inhibited nih.gov
Keloid FibroblastsCCK-8548Nearly Complete Inhibition nih.gov
Cholangiocarcinoma (CCA)MTTVaries2, 24, 72Dose-dependent Inhibition researchgate.net

This table is for illustrative purposes and synthesizes findings from the cited sources. Specific percentage values may vary between experiments.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. auctoresonline.org By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis).

In the study of derazantinib, cell cycle analysis by flow cytometry reveals how the compound affects cell cycle progression. It has been observed that in cell lines with high levels of FGFR2 protein, derazantinib induces a G1 cell cycle arrest, which is followed by the induction of apoptosis. selleckchem.com This indicates that derazantinib can halt the proliferation of cancer cells by preventing them from entering the DNA synthesis phase. The process typically involves treating cells with the compound for a specific duration, followed by fixation, staining, and analysis using a flow cytometer. selleckchem.com

Immunofluorescence Staining

Immunofluorescence staining is a technique used to visualize the localization and expression of specific proteins within cells. This method involves using antibodies that are chemically linked to a fluorescent dye to bind to a target protein. The fluorescent signal can then be detected using a fluorescence microscope.

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a technique used to measure the amount of a specific RNA transcript. merckmillipore.com This is achieved by reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amplification process is monitored in real-time using fluorescent reporters. elveflow.com

Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Table 2: Key Protein Expression Changes Observed with Derazantinib Treatment (Western Blot)

Cell TypeTarget ProteinEffect of DerazantinibSource
Keloid FibroblastsPAI-1Downregulation researchgate.net
Keloid Fibroblastsα-SMADownregulation researchgate.net
Keloid FibroblastsCollagen IDownregulation researchgate.net
Cancer Cell LinesPhospho-FGFRInhibition medchemexpress.com
Cancer Cell LinesPhospho-FRS2αInhibition medchemexpress.com
Cancer Cell LinesPhospho-AKTInhibition medchemexpress.com
Cancer Cell LinesPhospho-ERKInhibition medchemexpress.com

Migration and Invasion Assays

Cell migration and invasion are critical processes in cancer metastasis. Assays that measure these phenomena are vital for evaluating the anti-metastatic potential of a drug.

Migration assays , such as the wound healing or scratch assay, assess the ability of cells to move and close a gap created in a cell monolayer. Invasion assays , often performed using a Transwell or Boyden chamber, measure the ability of cells to move through a layer of extracellular matrix (ECM) material, such as Matrigel. nih.gov

In vitro studies have demonstrated that derazantinib can inhibit the migration and invasion of keloid fibroblasts. nih.govnih.gov Similarly, in cholangiocarcinoma cell lines, derazantinib has been shown to reduce their invasive capacity. researchgate.net These findings suggest that derazantinib may have the potential to not only inhibit tumor growth but also to prevent the spread of cancer cells.

Table 3: Summary of Derazantinib's Effects on Cell Migration and Invasion

Cell TypeAssay TypeEffect of DerazantinibSource
Keloid FibroblastsMigration AssayInhibited nih.govnih.gov
Keloid FibroblastsInvasion AssayInhibited nih.govnih.gov
Cholangiocarcinoma CellsInvasion AssayReduced researchgate.net

Crystal Violet Staining for Biofilm Analysis

Crystal violet staining is a common and reliable method used to quantify the formation of bacterial biofilms. nih.govcore.ac.uk This technique was employed to assess the anti-biofilm properties of Derazantinib. In a notable study, researchers evaluated Derazantinib's (also referred to as ARQ-087) activity against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen known for its ability to form resilient biofilms. nih.govpatsnap.com

The assay revealed that Derazantinib significantly inhibited the formation of MRSA biofilms in a dose-dependent manner. nih.govpatsnap.com Furthermore, it demonstrated potent activity against pre-formed biofilms, indicating its ability to disrupt established biofilm structures. nih.govpatsnap.com This was visually confirmed through methods like confocal laser scanning microscopy, which showed extensive disruption of the biofilm architecture and widespread bacterial cell death. nih.govpatsnap.com The mechanism behind this anti-biofilm activity involves the disruption of bacterial membrane integrity. nih.govpatsnap.com

In Vivo Preclinical Models

Rodent xenograft models are a cornerstone of preclinical cancer research, providing an in vivo environment to assess the efficacy of anticancer compounds. fredhutch.org These models involve implanting human tumor material into immunodeficient mice. nih.gov

Cell line-Derived Xenograft (CDX) Models: These models are created by implanting immortalized human cancer cell lines subcutaneously or orthotopically into mice. crownbio.com They are valuable for initial efficacy screening of compounds against specific cancer cell types. crownbio.com

Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of fresh tumor tissue from a human patient into an immunodeficient mouse. championsoncology.com These models are considered more clinically relevant as they better retain the genetic diversity, histological features, and tumor microenvironment of the original patient's cancer. nih.govchampionsoncology.com They are crucial for studying drug response and resistance in a context that closely mimics the human disease. championsoncology.com

For a targeted therapy like Derazantinib, which acts on specific molecular alterations (e.g., FGFR2 fusions), PDX models are particularly important. They allow researchers to test the drug's effectiveness on tumors with known genetic profiles, helping to predict clinical outcomes and identify biomarkers of response. invivotek.com

The zebrafish (Danio rerio) embryo is a well-established in vivo model for studying blood vessel formation (angiogenesis) due to its rapid development and optical transparency, which allows for direct visualization of the vasculature. nih.govdovepress.com Studies have utilized transgenic zebrafish lines, such as Tg(fli1:EGFP)y1 where endothelial cells express a green fluorescent protein, to observe the effects of compounds on vascular development in real-time. nih.gov

Research on Derazantinib in this model demonstrated its potent anti-angiogenic properties. nih.gov The compound was shown to interfere with multiple processes critical to angiogenesis that are associated with both Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways. nih.gov Exposure of zebrafish embryos to Derazantinib resulted in a dose-dependent disruption of blood vessel development, particularly affecting the formation of intersegmental vessels. nih.gov This supports the dual role of Derazantinib as a potent anti-angiogenic agent by inhibiting key receptor tyrosine kinases involved in vascular morphogenesis. nih.gov

The Galleria mellonella (greater wax moth) larva is an alternative in vivo model for studying microbial infections and evaluating the efficacy of antimicrobial agents. nih.govfrontiersin.org This model is advantageous because the larvae can be maintained at 37°C, their innate immune system shares structural similarities with that of vertebrates, and their use avoids the ethical constraints associated with mammalian models for initial screening. nih.gov

In the context of Derazantinib's antibacterial properties, the G. mellonella model was used to assess its efficacy against S. aureus infections. The study found that Derazantinib prolonged the survival of larvae infected with S. aureus. nih.govpatsnap.com Importantly, no acute toxicity from the compound itself was observed in the larvae, highlighting its potential as a therapeutic candidate for treating bacterial infections. nih.govpatsnap.com

Molecular Characterization Techniques

Next-Generation Sequencing (NGS) is a powerful technology that has revolutionized cancer research and treatment by enabling rapid and cost-effective sequencing of tumor DNA. nih.gov In the context of targeted therapies like Derazantinib, NGS is not just a research tool but a critical component of clinical decision-making. nih.govjhoponline.com

The primary use of NGS in relation to Derazantinib is to identify patients whose tumors harbor specific genomic alterations in the Fibroblast Growth Factor Receptor (FGFR) genes. nih.gov Derazantinib is an inhibitor of FGFR1, FGFR2, and FGFR3. Therefore, its efficacy is most pronounced in cancers driven by alterations in these genes, such as FGFR2 fusions, rearrangements, mutations, or amplifications. nih.gov Cancers like intrahepatic cholangiocarcinoma (iCCA) frequently present with these alterations. nih.govesmo.org Clinical trials for Derazantinib specifically enroll patients based on the molecular profile of their tumor, which is determined by NGS. nih.gov This molecularly-tailored approach underscores the necessity of NGS in identifying the patient population that stands to benefit from this targeted therapy. jhoponline.com

Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes. nih.govresearchgate.net In the context of derazantinib dihydrochloride research, FISH is a crucial tool for identifying patients with fibroblast growth factor receptor (FGFR) genetic aberrations, which are the primary targets of the drug. biospace.comnih.gov

The FISH procedure involves the use of fluorescently labeled DNA probes that are complementary to the specific gene or chromosomal region of interest. mdanderson.org When these probes are applied to a patient's tumor sample, they bind to their target sequences. mdanderson.org This binding can be visualized under a fluorescent microscope, revealing the presence of genetic abnormalities such as gene fusions, amplifications, or translocations. nih.govresearchgate.net

In clinical trials for derazantinib, particularly for intrahepatic cholangiocarcinoma (iCCA), patient selection is often based on the detection of FGFR2 gene fusions using a break-apart FISH assay. biospace.comnih.gov This assay uses probes that bind to regions on either side of the FGFR2 gene. In a normal cell, the two fluorescent signals appear close together. However, if a gene fusion has occurred, the signals will be separated, indicating a chromosomal rearrangement. plos.org

Studies have shown that both FISH and Next-Generation Sequencing (NGS) are effective methods for identifying patients with FGFR2 fusions who may benefit from derazantinib therapy. nih.govpatsnap.com In one study of patients with advanced iCCA, 15 out of 29 patients had their FGFR2 fusion status confirmed by FISH. nih.gov The results of these molecular tests are critical for patient stratification and predicting response to treatment. biospace.comnih.gov

Table 1: Application of FISH in Derazantinib Dihydrochloride Clinical Trials

Trial Identifier Condition Purpose of FISH Key Finding Reference
NCT03230318Intrahepatic Cholangiocarcinoma (iCCA)To identify patients with FGFR2 gene fusions for enrollment.Supported the use of FISH for genetic screening to identify eligible patients. nih.govclinicaltrials.gov
Registrational TrialIntrahepatic Cholangiocarcinoma (iCCA)To determine FGFR2 fusion status using a break-apart FISH assay.Enabled patient selection for a trial focused on a biomarker-driven population. biospace.com

Immunohistochemistry (IHC) for Protein Expression

Immunohistochemistry (IHC) is a powerful laboratory technique that utilizes the principle of antigen-antibody binding to visualize the presence and location of specific proteins within tissue samples. jpatholtm.org This method is instrumental in derazantinib dihydrochloride research for assessing the expression levels of target proteins and potential biomarkers of drug response. aacrjournals.orgresearchgate.net

The IHC process involves several key steps. First, thin slices of paraffin-embedded tumor tissue are prepared. aacrjournals.orgresearchgate.net These sections are then incubated with a primary antibody that specifically binds to the protein of interest, such as FGFR or other relevant markers. jpatholtm.orgplos.org A secondary antibody, which is linked to an enzyme or a fluorescent dye and recognizes the primary antibody, is then added. This results in a colored or fluorescent signal at the site of the antigen-antibody reaction, which can be observed under a microscope. plos.org

In preclinical studies of derazantinib, IHC has been employed to analyze the expression of various proteins in tumor models. For instance, in gastric cancer xenograft models, IHC was used to measure the levels of M2-tumor-associated macrophages (M2-TAMs). aacrjournals.orgresearchgate.net The findings suggested that the number of M2-TAMs might correlate with the synergistic effects of derazantinib when combined with paclitaxel (B517696). aacrjournals.orgresearchgate.net

Furthermore, IHC has been used to examine the expression of proteins involved in cell proliferation and immune responses within the tumor microenvironment. researchgate.netresearchgate.net For example, a study showed that the combination of derazantinib and a PD-L1 antibody led to a significant increase in cytotoxic T cells and natural killer cells in a syngeneic breast tumor model, as determined by IHC analysis. researchgate.net In studies on keloid fibroblasts, IHC was used to show that derazantinib decreased the expression of FGFR1 and type I collagen. nih.gov

Table 2: Use of IHC in Preclinical Derazantinib Dihydrochloride Research

Model System Protein(s) Analyzed Key Finding Reference
Gastric Cancer XenograftsM2-Tumor-Associated Macrophages (M2-TAMs)Higher levels of M2-TAMs were associated with synergy between derazantinib and paclitaxel. aacrjournals.orgresearchgate.net
Syngeneic Breast Tumor ModelCytotoxic T cells, Natural Killer cellsCombination of derazantinib and a PD-L1 antibody increased the infiltration of anti-tumor immune cells. researchgate.net
Keloid FibroblastsFGFR1, Type I CollagenDerazantinib treatment led to a reduction in the expression of both proteins. nih.gov

Analytical and Bioanalytical Techniques

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Compound Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific analytical technique used for the quantitative analysis of compounds in complex biological matrices, such as plasma. nih.govresearchgate.netnih.govnih.gov This method is essential in pharmacokinetic studies of derazantinib dihydrochloride to understand its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.nettno-pharma.com

The UPLC system separates the compound of interest, derazantinib, from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. nih.govnih.gov The separated compound then enters the tandem mass spectrometer, which consists of two mass analyzers. The first mass analyzer selects the parent ion of derazantinib, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a high degree of selectivity and allowing for accurate quantification. nih.govresearchgate.net

A UPLC-MS/MS method was developed and validated for the determination of derazantinib in rat plasma. nih.govresearchgate.net This method utilized a simple protein precipitation step for sample preparation. nih.govresearchgate.net The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net The mass spectrometer was operated in the selective reaction monitoring (SRM) mode, with specific precursor-to-product ion transitions for derazantinib and an internal standard. nih.govresearchgate.net

This validated UPLC-MS/MS method was successfully applied to a pharmacokinetic drug-drug interaction study in rats, investigating the effect of naringin (B1676962) on derazantinib metabolism. nih.govresearchgate.net The results showed that the method was rapid, sensitive, and suitable for quantifying derazantinib concentrations in plasma. nih.govresearchgate.net

Table 3: UPLC-MS/MS Method Parameters for Derazantinib Quantification in Rat Plasma

Parameter Description Reference
Instrumentation Xevo TQ-S triple quadrupole tandem mass spectrometer nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.net
Mass Transition (m/z) 468.96 → 382.00 nih.govresearchgate.net
Internal Standard Pemigatinib nih.gov
IS Mass Transition (m/z) 488.01 → 400.98 nih.gov
Chromatographic Column UPLC BEH C18 nih.govresearchgate.net
Mobile Phase 0.1% formic acid in water and acetonitrile nih.govresearchgate.net
Sample Preparation Protein precipitation with acetonitrile nih.govresearchgate.net
Retention Time 1.53 min nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Comprehensive Drug Resistance Mechanisms

A critical area of ongoing research is to fully understand the mechanisms by which tumors develop resistance to derazantinib (B612007). While it has shown efficacy, particularly in cancers with fibroblast growth factor receptor (FGFR) alterations, the emergence of resistance is a significant clinical challenge. researchgate.netnih.gov

Key mechanisms of resistance to FGFR inhibitors like derazantinib can be broadly categorized as primary (pre-existing) or secondary (acquired). tandfonline.com Primary resistance may be due to co-mutations in other genes. tandfonline.com Secondary, or acquired, resistance often involves the development of new mutations within the FGFR gene itself, particularly "gatekeeper" mutations that prevent the drug from binding effectively to its target. nih.govtandfonline.commdpi.com Studies have identified polyclonal secondary mutations in the FGFR2 kinase domain as a common resistance mechanism in cholangiocarcinoma. nih.govaacrjournals.orgnih.gov Specifically, mutations at the N550 and V565 residues of FGFR2 are frequently observed. nih.gov

Beyond on-target mutations, resistance can also arise from the activation of alternative signaling pathways that bypass the need for FGFR signaling. nih.govfrontiersin.org These "off-target" mechanisms can involve pathogenic variants in the MAPK and PI3K/mTOR pathways. nih.govaacrjournals.org For instance, reactivation of MAPK signaling (pERK1/2) has been observed in preclinical models of FGFR2-amplified gastric cancer following treatment with an FGFR inhibitor. mdpi.com The development of novel fusion genes, such as a JHDM1D–BRAF fusion or an FGFR2–ACSL5 fusion, has also been reported in resistant tumors. mdpi.com

Future research will need to continue to analyze sequential tumor and liquid biopsies from patients who develop resistance to derazantinib to create a comprehensive map of these escape mechanisms. aacrjournals.org This will be crucial for developing next-generation inhibitors and rational combination therapies to overcome resistance.

Optimization of Combination Treatment Strategies in Preclinical Settings

To enhance the efficacy of derazantinib and potentially delay or overcome resistance, extensive preclinical research is focused on identifying synergistic combination therapies. mdpi.combasilea.com

One promising strategy is the combination of derazantinib with immunotherapy. swissbiotech.orgcalvinepartners.com Derazantinib inhibits not only FGFR but also the colony-stimulating factor 1 receptor (CSF1R). basilea.comswissbiotech.org CSF1R plays a role in the function of immunosuppressive M2-phenotype tumor-associated macrophages (M2-TAMs). basilea.com By inhibiting CSF1R, derazantinib may alter the tumor microenvironment to be more susceptible to immunotherapy agents like PD-1/PD-L1 checkpoint inhibitors. swissbiotech.orgresearchgate.net Preclinical data has shown that combining an FGFR inhibitor with a PD-1 inhibitor can lead to increased survival compared to monotherapy in certain models. calvinepartners.com This has provided the rationale for clinical trials evaluating derazantinib in combination with atezolizumab. basilea.comresearchgate.netnih.gov

Combining derazantinib with standard chemotherapy is another area of active investigation. Preclinical studies in gastric cancer models have demonstrated synergistic anti-tumor effects when derazantinib is combined with paclitaxel (B517696), with complete tumor regression observed in some models with FGFR2 fusions. basilea.com This has led to the clinical evaluation of derazantinib in combination with paclitaxel and ramucirumab (B1574800) in gastric cancer. basilea.comfirstwordpharma.com

Furthermore, preclinical models have shown that combining an FGFR inhibitor with a MEK inhibitor, such as trametinib, can overcome the rapid reactivation of MAPK signaling seen with FGFR inhibitor monotherapy. mdpi.com

Combination AgentRationalePreclinical FindingCancer Type
Atezolizumab (PD-L1 inhibitor)Derazantinib's CSF1R inhibition may enhance immunotherapy response. swissbiotech.orgresearchgate.netCombination with a PD-1 inhibitor increased survival in a mouse model. calvinepartners.comUrothelial Cancer researchgate.netnih.gov
PaclitaxelPotential for synergistic anti-tumor effects. basilea.comComplete tumor regression in some FGFR2 fusion models. basilea.comGastric Cancer basilea.com
RamucirumabCombination with an anti-angiogenic therapy. firstwordpharma.comBeing evaluated in a phase 1/2 study. basilea.comGastric Cancer basilea.com
MEK inhibitors (e.g., trametinib)Overcomes reactivation of MAPK signaling. mdpi.comEffectively suppressed reactivated pERK1/2 signaling. mdpi.comGastric Cancer mdpi.com

Identification of Novel Predictive Biomarkers for Response and Resistance

To optimize the clinical use of derazantinib, it is crucial to identify biomarkers that can predict which patients are most likely to respond to treatment and which may develop resistance. onclive.com

Currently, the primary predictive biomarkers for response to derazantinib are genetic alterations in the FGFR genes, including fusions, mutations, and amplifications. firstwordpharma.comresearchgate.netmdpi.com Patients with FGFR2 gene fusions, in particular, have shown encouraging response rates in clinical trials. researchgate.netresearchgate.net However, not all patients with these alterations respond equally, and some without them may still derive benefit, suggesting the need for more refined biomarkers. researchgate.net

Research is underway to identify biomarkers beyond FGFR aberrations. swissbiotech.org For example, higher levels of M2-TAMs in tumors were associated with a more profound response to the combination of derazantinib and paclitaxel in preclinical gastric cancer models, suggesting that M2-TAM levels could be a potential biomarker for this combination therapy. basilea.com

Liquid biopsies, which analyze circulating tumor DNA (ctDNA), are emerging as a valuable tool for both predicting response and monitoring for the emergence of resistance mutations. oaepublish.com Changes in the levels of FGFR alterations in ctDNA have been shown to correlate with treatment response and clinical progression. oaepublish.com

Other potential biomarkers being investigated in the broader context of targeted therapies and immunotherapies that could be relevant for derazantinib, especially in combination regimens, include:

Tumor Mutational Burden (TMB): A higher number of mutations in a tumor's DNA may predict a better response to immunotherapy. mdpi.comfrontiersin.org

Programmed Cell Death Ligand 1 (PD-L1) Expression: This is a well-established biomarker for response to PD-1/PD-L1 inhibitors. mdpi.comfrontiersin.org

Microsatellite Instability (MSI): Tumors with high levels of MSI may be more responsive to immunotherapy. mdpi.com

Specific Gene Mutations: Mutations in genes like POLE/POLD1 have been associated with improved outcomes with immunotherapy. mdpi.com

Gene Expression Signatures: Profiles of gene expression related to immune system activation may predict response to immunotherapy. frontiersin.org

Further Investigation into Antibacterial Properties and Mechanisms

A surprising and potentially significant area of future research is the newly discovered antibacterial activity of derazantinib. patsnap.comacs.orgnih.govnih.gov Studies have demonstrated that derazantinib exhibits broad-spectrum activity against Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA), a major public health threat. patsnap.comacs.orgnih.gov

Derazantinib has been shown to have minimum inhibitory concentrations (MICs) ranging from 4 to 25 µM against various strains of S. aureus. patsnap.comacs.orgnih.gov Importantly, it also demonstrates potent anti-biofilm activity, being able to both inhibit the formation of biofilms and eradicate pre-formed ones. patsnap.comacs.orgnih.gov Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance.

Mechanistic studies suggest that derazantinib's antibacterial effect is due to the disruption of the bacterial cell membrane's integrity. patsnap.comacs.orgnih.gov It appears to bind to membrane phospholipids, leading to increased membrane permeability, depletion of intracellular ATP, and the generation of reactive oxygen species, ultimately causing bacterial cell death. patsnap.comacs.orgnih.gov Global proteomic profiling also suggests a potential disruption of microbial glycolysis/gluconeogenesis pathways. acs.orgnih.gov

Encouragingly, derazantinib shows minimal development of resistance in S. aureus and has demonstrated efficacy in in vivo infection models, such as the Galleria mellonella larvae model, without signs of acute toxicity. patsnap.comacs.orgnih.gov These findings position derazantinib as a promising candidate for further preclinical investigation as a novel antibacterial agent, particularly for treating MRSA infections and biofilm-related diseases. patsnap.comnih.gov

Bacterial SpeciesActivityMechanism of Action
Staphylococcus aureus (including MRSA)Antibacterial and anti-biofilm activity. patsnap.comacs.orgnih.govDisruption of cell membrane integrity, binding to membrane phospholipids, ATP depletion, reactive oxygen species generation. patsnap.comacs.orgnih.gov

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Derazantinib Hydrochloride
Reactant of Route 2
Derazantinib Hydrochloride

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